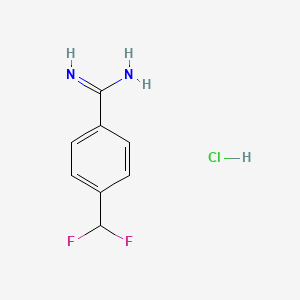
6-amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo-” is a chemical compound with the formula C4H5N3OS. It has a molecular weight of 143.167 . It’s also known by other names such as AB 48, Uracil, 6-amino-2-thio-, 2-Mercapto-6-aminouracil, 2-Thio-6-aminouracil, 4-Amino-2-thiouracil, 6-Amino-2-thiouracil, 6-Amino-4-keto-2-thiopyrimidine, 6-Aminothiouracil, NSC 1587, NSC 202018, and 6-amino-2-thiouracil hydrate .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H, (H4,5,6,7,8,9) . The structure is available as a 2d Mol file or as a computed 3d SD file .Aplicaciones Científicas De Investigación
Synthesis and Characterization
6-Amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one and its derivatives have been widely explored in the synthesis of various heterocyclic compounds. For instance, Kökbudak et al. (2020) synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives from 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives. These compounds were characterized using 1H NMR, 13C NMR, and FT-IR spectroscopies, and their quantum-chemical properties were investigated using DFT/B3LYP method. The study also evaluated the cytotoxic activities of these derivatives against human liver and breast cancer cell lines (Kökbudak et al., 2020).
Antimicrobial and Antioxidant Potential
Research has also delved into the antimicrobial and antioxidant potential of derivatives of this compound. Kumar et al. (2011) synthesized a series of 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]-2-thioxo-5,6-dihydropyrimidine-1(2H)-yl)quinazoline-4(3H)-ones and tested them for in vitro antibacterial activities against various bacterial strains. Additionally, the antioxidant potential of these compounds was assessed using the DPPH assay method, revealing significant antioxidant activity for some derivatives (Kumar et al., 2011).
Antitumor Activity
The antitumor activity of these derivatives has also been a focal point of research. For example, Hafez and El-Gazzar (2017) investigated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one. These compounds exhibited potent anticancer activity against several human cancer cell lines, comparable to doxorubicin, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).
Molecular Docking and Pharmacological Study
Lal et al. (2018) conducted a molecular docking and pharmacological study of new thiopyrimidine derivatives, including 3-(2-(ethylthio)-6-phenyl-3,4-dihydropyrimidin-4-yl)-4H-benzo[h]chromen-4-one derivatives. These compounds were evaluated for their antibacterial properties and showed moderate to good activity, with molecular docking studies providing insight into their hypothetical binding modes (Lal et al., 2018).
Propiedades
IUPAC Name |
6-amino-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS/c12-11(13,14)6-2-1-3-7(4-6)17-8(15)5-9(18)16-10(17)19/h1-5H,15H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUJIZYKQCEIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC(=O)NC2=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
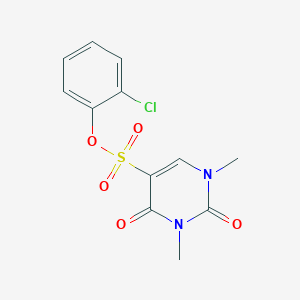
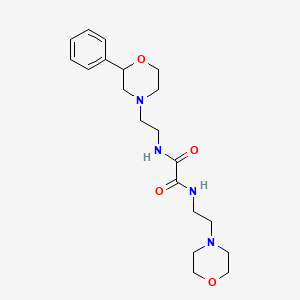
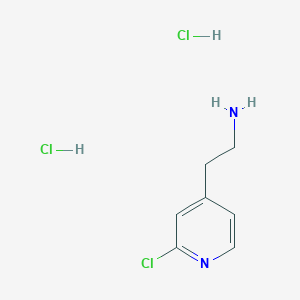
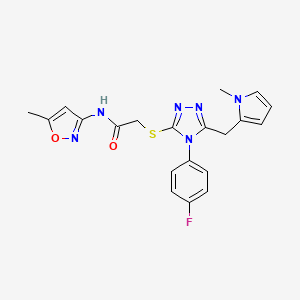
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2470975.png)
![Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2470977.png)

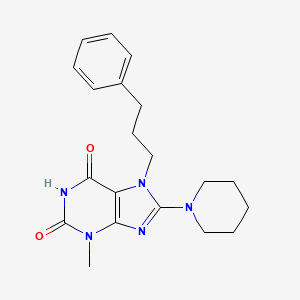

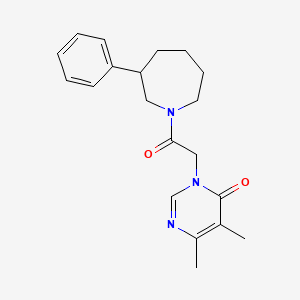
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol](/img/structure/B2470983.png)
